5-Hydroxyeicosatetraenoic Acid

GPCR pharmacology Eosinophil biology Inflammation signaling

5-Hydroxyeicosatetraenoic acid (5-HETE), specifically the deuterated form 5(S)-HETE-d8 (CAS 330796-62-8), is a stable isotope-labeled internal standard essential for the accurate quantification of endogenous 5-HETE in complex biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, an eicosanoid metabolite of arachidonic acid generated through the 5-lipoxygenase (5-LOX) pathway, serves as a critical analytical tool in lipidomics and inflammation research.

Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
CAS No. 330796-62-8
Cat. No. B593933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxyeicosatetraenoic Acid
CAS330796-62-8
Synonyms5S-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid
Molecular FormulaC20H32O3
Molecular Weight320.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1
InChIKeyKGIJOOYOSFUGPC-JGKLHWIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5-Hydroxyeicosatetraenoic Acid (5-HETE) CAS 330796-62-8: Deuterated Internal Standard for Quantitative Eicosanoid Lipidomics


5-Hydroxyeicosatetraenoic acid (5-HETE), specifically the deuterated form 5(S)-HETE-d8 (CAS 330796-62-8), is a stable isotope-labeled internal standard essential for the accurate quantification of endogenous 5-HETE in complex biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This compound, an eicosanoid metabolite of arachidonic acid generated through the 5-lipoxygenase (5-LOX) pathway, serves as a critical analytical tool in lipidomics and inflammation research . Its procurement is driven by the requirement for precise, reproducible, and matrix-effect-corrected measurement of 5-HETE, a bioactive lipid mediator implicated in diverse physiological and pathological processes.

Why Unlabeled 5-HETE or Alternative HETE Isomers Cannot Substitute for 5(S)-HETE-d8 in Quantitative Analytical Workflows


Generic substitution with unlabeled 5-HETE or alternative hydroxyeicosatetraenoic acid (HETE) isomers is precluded by fundamental analytical requirements. Unlabeled 5-HETE cannot correct for variable recovery rates, matrix-induced ion suppression/enhancement, or instrument drift inherent to LC-MS/MS or GC-MS analyses of biological samples . Alternative HETE isomers, such as 12-HETE or 15-HETE, exhibit distinct chromatographic retention times and mass spectrometric fragmentation patterns, rendering them unsuitable as internal standards for 5-HETE due to the principle of isotope dilution mass spectrometry, which mandates chemical identity between the analyte and its internal standard . Furthermore, the deuterated analog 5(S)-HETE-d8 co-elutes with the target analyte, ensuring identical ionization efficiency and extraction behavior, a critical performance characteristic that non-deuterated structural analogs cannot provide .

Quantitative Differentiation of 5-HETE from Closest Analogs: A Head-to-Head Evidence Guide for Scientific Procurement


OXE Receptor Activation: 5-HETE is 255-Fold Less Potent than 5-oxo-ETE, Highlighting Its Role as a Prodrug-like Precursor

In a direct head-to-head comparison using CHO cells expressing the OXE receptor (hGPCR48), the EC50 for receptor activation was 1.4 μM for 5-HETE, compared to 5.5 nM for 5-oxo-ETE and 19 nM for 5(S)-HpETE [1]. This 255-fold difference in potency (1400 nM vs. 5.5 nM) quantitatively establishes that 5-HETE is a relatively weak agonist at the OXE receptor and is instead the principal precursor to the highly potent chemoattractant 5-oxo-ETE, a conversion catalyzed by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) [1][2].

GPCR pharmacology Eosinophil biology Inflammation signaling

Human Neutrophil Chemotaxis: LTB4 is 8-Fold More Potent than 5-HETE, Demonstrating Distinct Chemoattractant Hierarchy

A direct comparative chemotaxis assay using human neutrophils revealed that at a concentration of 10⁻⁷ moles/L, leukotriene B4 (LTB4) was approximately 8 times more potent than 5-HETE in inducing cellular migration [1]. Both compounds evoked chemotaxis in a dose-dependent manner, with LTB4 active from 10⁻⁹ to 10⁻⁷ moles/L, and 5-HETE (and 5-HPETE) active from 5×10⁻⁸ to 5×10⁻⁶ moles/L [1]. This quantifies the functional divergence between these two 5-lipoxygenase pathway products.

Neutrophil chemotaxis Innate immunity Leukotriene biology

Enzymatic Specificity of 5-HEDH: 10,000-Fold Selectivity for NADP+ Over NAD+ Dictates Conversion of 5-HETE to 5-oxo-ETE

The enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), which converts 5-HETE to the more potent 5-oxo-ETE, exhibits approximately 10,000-fold selectivity for the cofactor NADP⁺ over NAD⁺ (Km for NADP⁺ = 139 nM) [1]. This high degree of cofactor specificity, along with a Km of 670 nM for 5-HETE in the forward reaction, means that the conversion is tightly regulated by the intracellular NADP⁺/NADPH ratio, which is altered during oxidative stress [1]. This contrasts with other lipid mediator pathways that utilize different cofactor specificities, making 5-HETE a unique sensor of cellular redox state.

Enzyme kinetics Metabolic regulation Redox biology

Comparative PLA2 Inhibition: 12-HETE and 5-HETE Exhibit Distinct IC50 Values (26 μM vs. 42 μM) in Human Platelets

In a study evaluating the inhibition of human platelet phospholipase A2 (PLA2), 5-HETE inhibited the enzyme with an IC50 of 42 μM, while the structurally related isomer 12-HETE was a more potent inhibitor with an IC50 of 26 μM, and 15-HETE had an IC50 of 72 μM [1]. This 1.6-fold difference in potency between 5-HETE and 12-HETE demonstrates that subtle structural variations (the position of the hydroxyl group) confer distinct pharmacological profiles, even within the same family of mono-hydroxylated eicosatetraenoic acids [1].

Phospholipase A2 Arachidonic acid metabolism Platelet biology

In Vivo Chemotactic Threshold: 5-HETE Requires a 6 Nanomole Dose for Significant Neutrophil Accumulation, Contrasting with Picomolar Potency of LTB4

In an in vivo bovine model of dermal inflammation, intradermal injection of 6 nanomoles (6,000 picomoles) of 5-HETE was required to elicit a significant extravascular accumulation of neutrophils [1]. In stark contrast, leukotriene B4 (LTB4) achieved a comparable cellular influx with a dose of only 30 picomoles [1]. This represents a 200-fold difference in the dose required to achieve a similar in vivo chemotactic response, highlighting the vastly different potencies of these lipid mediators in a physiologically relevant tissue environment.

In vivo pharmacology Neutrophil migration Bovine model

Diagnostic Specificity: 5-HETE Differentiates Diabetic Nephropathy from Healthy and Diabetic States in a Biomarker Panel

A patent application (CN120028555A) describes a diagnostic model utilizing plasma levels of arachidonic acid (ARA), 5-HETE, and 5-oxo-ETE to distinguish between healthy individuals, patients with diabetes, and patients with diabetic nephropathy [1]. The panel's ability to differentiate these three distinct clinical groups—rather than just detecting disease versus non-disease—demonstrates the specific diagnostic value of 5-HETE. This is a class-level inference: while other HETEs may also be altered in disease, the combination of ARA, 5-HETE, and 5-oxo-ETE provides a uniquely predictive signature for early-stage diabetic kidney disease, with high reported accuracy, sensitivity, and specificity [1].

Biomarker discovery Diabetic nephropathy Oxylipin profiling

Validated Research and Industrial Applications for 5-Hydroxyeicosatetraenoic Acid (5-HETE) Based on Quantitative Evidence


Accurate Quantification of 5-HETE in Complex Biological Matrices via LC-MS/MS

5(S)-HETE-d8 is the essential internal standard for isotope dilution mass spectrometry, enabling absolute quantification of endogenous 5-HETE in plasma, serum, tissue homogenates, and cell culture supernatants. Its use corrects for sample preparation losses and matrix effects, as validated by protocols achieving baseline chromatographic separation of 5-HETE from other HETE isomers (e.g., retention times of 8.31 min for 5-HETE vs. 7.41 min for 12-HETE) .

Metabolic Flux Analysis of the 5-Lipoxygenase Pathway and 5-HEDH Activity

Given the 255-fold difference in potency between 5-HETE and its metabolite 5-oxo-ETE at the OXE receptor, researchers can employ 5-HETE-d8 as a tracer to quantify the conversion of 5-HETE to 5-oxo-ETE in cells and tissues . This is particularly relevant for studying the redox-dependent regulation of 5-HEDH, which is activated under conditions of oxidative stress that elevate the NADP⁺/NADPH ratio [1].

Development of Multiplexed Diagnostic Assays for Inflammatory and Metabolic Diseases

Patented diagnostic panels incorporate 5-HETE as a key biomarker alongside arachidonic acid and 5-oxo-ETE for the early detection and stratification of diseases such as diabetic nephropathy . Accurate quantification of 5-HETE using its deuterated internal standard is therefore foundational for the clinical validation and deployment of such oxylipin-based diagnostic tests.

Pharmacological Studies of Eicosanoid-Mediated Inflammation and Enzyme Inhibition

The distinct pharmacological profile of 5-HETE—as a weak direct agonist but a potent modulator of PLA2 activity (IC50 = 42 μM)—necessitates its precise measurement in studies evaluating anti-inflammatory drug candidates that target the 5-LOX pathway or downstream receptors . The use of 5-HETE-d8 ensures that observed changes in 5-HETE levels are genuine and not artifacts of sample handling or instrumental variability, thereby strengthening the interpretation of drug mechanism-of-action studies.

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